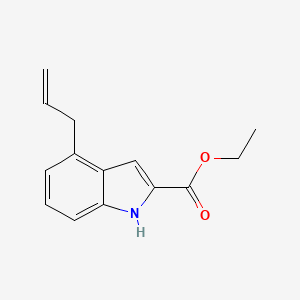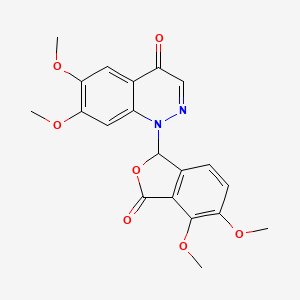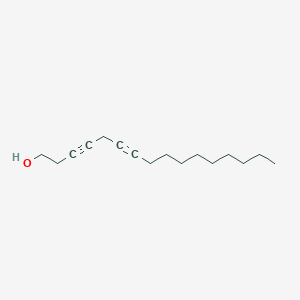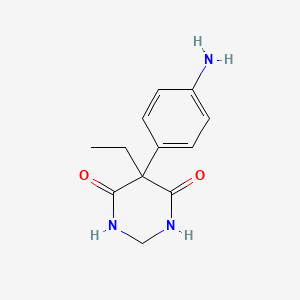
5-(4-Aminophenyl)-5-ethyldihydropyrimidine-4,6(1H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Aminophenyl)-5-ethyldihydropyrimidine-4,6(1H,5H)-dione is a heterocyclic compound that belongs to the class of pyrimidinediones. This compound is characterized by the presence of an aminophenyl group and an ethyl group attached to a dihydropyrimidine ring. It has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Aminophenyl)-5-ethyldihydropyrimidine-4,6(1H,5H)-dione typically involves the condensation of ethyl acetoacetate with 4-aminobenzaldehyde in the presence of urea. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product through a cyclization process. The reaction can be summarized as follows:
- Ethyl acetoacetate + 4-aminobenzaldehyde + urea
- Reflux in ethanol
- Formation of this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Aminophenyl)-5-ethyldihydropyrimidine-4,6(1H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.
Substitution: The aminophenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted aminophenyl derivatives.
Applications De Recherche Scientifique
5-(4-Aminophenyl)-5-ethyldihydropyrimidine-4,6(1H,5H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(4-Aminophenyl)-5-ethyldihydropyrimidine-4,6(1H,5H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes and ultimately result in cell death. The pathways involved may include apoptosis and cell cycle arrest.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Phenyl-5-ethyldihydropyrimidine-4,6(1H,5H)-dione
- 5-(4-Methylphenyl)-5-ethyldihydropyrimidine-4,6(1H,5H)-dione
- 5-(4-Chlorophenyl)-5-ethyldihydropyrimidine-4,6(1H,5H)-dione
Uniqueness
5-(4-Aminophenyl)-5-ethyldihydropyrimidine-4,6(1H,5H)-dione is unique due to the presence of the aminophenyl group, which imparts specific biological activities. This compound exhibits distinct properties compared to its analogs, making it a valuable candidate for further research and development in various fields.
Propriétés
Numéro CAS |
82169-60-6 |
|---|---|
Formule moléculaire |
C12H15N3O2 |
Poids moléculaire |
233.27 g/mol |
Nom IUPAC |
5-(4-aminophenyl)-5-ethyl-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C12H15N3O2/c1-2-12(8-3-5-9(13)6-4-8)10(16)14-7-15-11(12)17/h3-6H,2,7,13H2,1H3,(H,14,16)(H,15,17) |
Clé InChI |
ZKLVPWCGMNVAQE-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C(=O)NCNC1=O)C2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


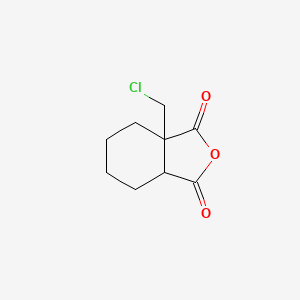
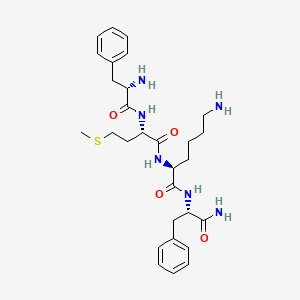

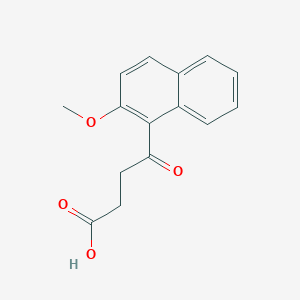

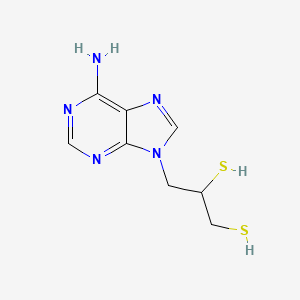
![2-(2-Methoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene](/img/structure/B14421200.png)
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(4-phenoxybenzene)](/img/structure/B14421205.png)
